Methyl 2-methyl-2H-indazole-3-carboxylate Methyl 2-methyl-2H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 109216-61-7
VCID: VC20837713
InChI: InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3
SMILES: CN1C(=C2C=CC=CC2=N1)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 2-methyl-2H-indazole-3-carboxylate

CAS No.: 109216-61-7

Cat. No.: VC20837713

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-2H-indazole-3-carboxylate - 109216-61-7

Specification

CAS No. 109216-61-7
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 2-methylindazole-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3
Standard InChI Key HNLOSGZWYFSRAU-UHFFFAOYSA-N
SMILES CN1C(=C2C=CC=CC2=N1)C(=O)OC
Canonical SMILES CN1C(=C2C=CC=CC2=N1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

Methyl 2-methyl-2H-indazole-3-carboxylate is characterized by its indazole core structure with specific functional group modifications. The compound has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The structure contains an indazole ring system with a methyl group attached at the 2-position (N-2) and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns.

The 2H designation in the name indicates that the methyl substituent is attached to the N-2 position of the indazole ring, distinguishing it from other possible isomers such as 1H-indazole derivatives. This positional specificity is crucial for the compound's chemical properties and potential applications in various fields of chemistry and pharmacology.

Structural Characteristics

The indazole core of methyl 2-methyl-2H-indazole-3-carboxylate consists of a benzene ring fused with a pyrazole ring, creating a bicyclic heterocyclic system. The nitrogen atoms at positions 1 and 2 of the indazole ring contribute to the compound's basic properties, while the methyl carboxylate group at position 3 introduces ester functionality. This combination of structural features makes the compound versatile for various chemical transformations and potential biological activities.

The compound's structure can be represented by the following identifier systems:

  • SMILES notation: CN1C(=C2C=CC=CC2=N1)C(=O)OC

  • InChI: InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12

  • InChIKey: HNLOSGZWYFSRAU-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

While specific experimental physical properties data is limited in the available literature, computational and theoretical approaches provide insights into the expected physical characteristics of methyl 2-methyl-2H-indazole-3-carboxylate. As an indazole derivative with moderate molecular weight, the compound is expected to exist as a solid at room temperature. The presence of the methyl carboxylate group likely contributes to its solubility profile, making it moderately soluble in organic solvents such as methanol, ethanol, and dichloromethane, but less soluble in water due to its predominantly hydrophobic character.

Chemical Reactivity

The chemical reactivity of methyl 2-methyl-2H-indazole-3-carboxylate is largely determined by its functional groups:

  • The methyl carboxylate group can undergo typical ester reactions, including:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with alcohols

    • Reduction to form primary alcohols

  • The indazole nitrogen atoms can participate in:

    • Coordination with metals

    • Hydrogen bonding

    • Acid-base interactions

  • The aromatic ring system allows for:

    • Electrophilic aromatic substitution reactions

    • Potential functionalization through directed metalation

These reactive sites make methyl 2-methyl-2H-indazole-3-carboxylate a valuable building block in organic synthesis and medicinal chemistry.

Nomenclature and Identifiers

Systematic Nomenclature

The systematic IUPAC name for this compound is methyl 2-methylindazole-3-carboxylate . This name follows the IUPAC rules for naming heterocyclic compounds, with the indazole ring system as the parent structure and the substituents specified with their positions.

Identification Codes and Numbers

Table 1: Key identifiers for methyl 2-methyl-2H-indazole-3-carboxylate

Identifier TypeValueReference
CAS Number109216-61-7
PubChem CID11658425
MDL NumberMFCD17215403
DSSTox Substance IDDTXSID60470144
Nikkaji NumberJ2.283.550E
WikidataQ82298137

Synonyms and Alternative Names

The compound is known by several alternative names and synonyms in scientific literature and commercial catalogs:

  • Methyl 2-methylindazole-3-carboxylate

  • 2H-Indazole-3-carboxylic acid, 2-methyl-, methyl ester

  • Methyl2-methyl-2H-indazole-3-carboxylate

These various naming conventions facilitate cross-referencing across different chemical databases and literature sources, allowing researchers to identify and access information about this compound more efficiently.

Synthesis and Preparation Methods

Industrial Production Considerations

Related Compounds and Structural Analogs

Carboxylic Acid Derivative

2-Methyl-2H-indazole-3-carboxylic acid is a closely related compound that results from the hydrolysis of the methyl ester group in the target compound. This carboxylic acid has a CAS number of 34252-44-3 and is listed as Granisetron Hydrochloride Impurity G . The connection to granisetron, a pharmaceutical agent used as an antiemetic, suggests potential relevance of these indazole derivatives in pharmaceutical applications.

Ester Homologs

Ethyl 2-methyl-2H-indazole-3-carboxylate (CAS: 405275-87-8) is a structural analog with an ethyl ester group instead of a methyl ester . The similarity score between these compounds is reported as 0.97, indicating high structural resemblance . Research indicates that this ethyl ester analog may exhibit antimicrobial activity, particularly against fungal strains.

Positional Isomers

Methyl 1-methyl-1H-indazole-3-carboxylate (CAS: 109216-60-6) is a positional isomer where the methyl group is attached to the N-1 position rather than the N-2 position . This subtle structural difference can lead to significant variations in chemical reactivity and biological activity, highlighting the importance of regiochemistry in indazole derivatives.

Substituted Analogs

Several substituted analogs of the parent compound have been reported, including:

  • Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (CAS: 1630906-74-9)

  • Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate (CAS: 1216852-55-9)

  • Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (CAS: 1150618-48-6)

These substituted analogs represent important structural variations that can be used to explore structure-activity relationships in research applications.

Applications and Significance

Pharmaceutical Applications

The indazole ring system is a privileged structure in medicinal chemistry, known for diverse biological activities. Methyl 2-methyl-2H-indazole-3-carboxylate's structural features suggest potential applications in pharmaceutical research. The compound's relationship to granisetron impurities indicates relevance in the context of antiemetic medications . Furthermore, the related ethyl ester has been reported to exhibit antimicrobial activity against fungal strains, suggesting potential applications in antimicrobial research.

Chemical Building Block

Methyl 2-methyl-2H-indazole-3-carboxylate serves as a valuable building block for constructing more complex organic molecules, particularly in the pharmaceutical and agrochemical industries . The ester functionality provides a reactive handle for further derivatization, making this compound useful in diversity-oriented synthesis and the preparation of compound libraries for drug discovery.

Research Tool

As a well-defined chemical entity with specific structural features, methyl 2-methyl-2H-indazole-3-carboxylate can serve as a research tool for exploring structure-activity relationships, developing synthetic methodologies, and investigating reaction mechanisms involving heterocyclic systems.

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